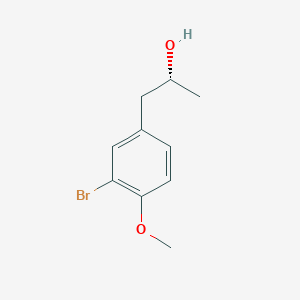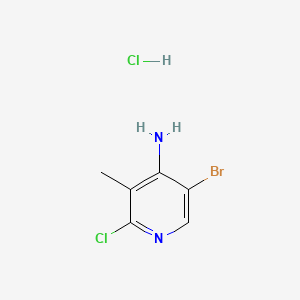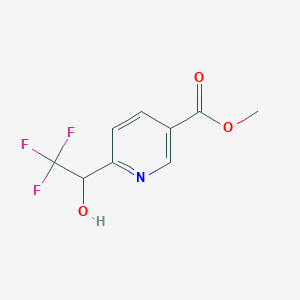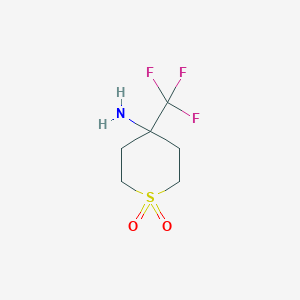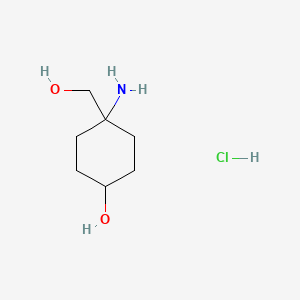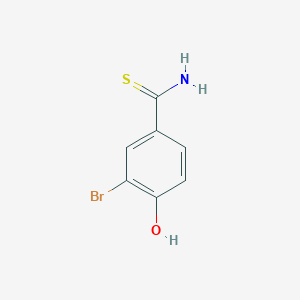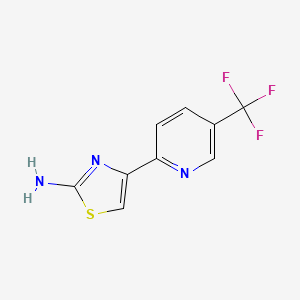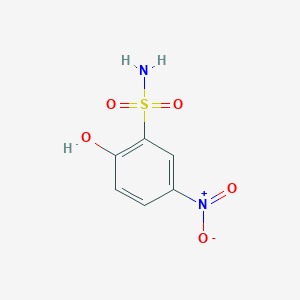
2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-YL)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine is an organic compound with the molecular formula C13H12F3NO. This compound is characterized by the presence of a trifluoromethyl group and a methoxynaphthalene moiety, making it a unique structure in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine typically involves the reaction of 4-methoxynaphthalene with trifluoroacetaldehyde and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted naphthalenes .
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to various biological effects. The methoxynaphthalene moiety contributes to its overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine: Similar structure but lacks the methoxy group.
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine: Contains a phenyl group instead of a naphthalene ring.
Uniqueness
The presence of both the trifluoromethyl group and the methoxynaphthalene moiety makes 2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine unique. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H12F3NO |
|---|---|
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(4-methoxynaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C13H12F3NO/c1-18-11-7-6-10(12(17)13(14,15)16)8-4-2-3-5-9(8)11/h2-7,12H,17H2,1H3 |
Clé InChI |
LWYOQYNASKLWLW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


